BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V
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Overview
Description
The compound BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V is a synthetic peptide that is often used in biochemical and medical research. This peptide is a biotinylated version of the amyloid beta (1-42) peptide, which is known for its role in the pathology of Alzheimer’s disease. The biotinylation allows for easy detection and purification of the peptide in various experimental setups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
For large-scale production, the peptide can be synthesized using automated peptide synthesizers, which streamline the SPPS process. The biotinylation is typically performed at the N-terminus of the peptide, using biotinylation reagents like biotin-NHS ester .
Chemical Reactions Analysis
Types of Reactions
BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues using site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Mutagenesis kits and specific enzymes.
Major Products Formed
The major products formed depend on the specific reactions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating protein-protein interactions and cellular processes.
Medicine: Researching the mechanisms of Alzheimer’s disease and potential therapeutic interventions.
Industry: Used in the development of diagnostic assays and purification processes.
Mechanism of Action
The mechanism of action of BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V involves its interaction with cellular proteins and receptors. In the context of Alzheimer’s disease, the peptide aggregates to form amyloid plaques, which are toxic to neurons. The biotinylation allows for the tracking and study of these interactions in various experimental models .
Comparison with Similar Compounds
Similar Compounds
BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V: is similar to other amyloid beta peptides, such as:
Uniqueness
The biotinylation of this compound makes it unique, as it allows for easy detection and purification, facilitating various experimental applications .
Properties
CAS No. |
102577-21-9 |
---|---|
Molecular Formula |
C25H29ClN2O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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